molecular formula C25H26N4O4S B12373190 Necrosis inhibitor 3

Necrosis inhibitor 3

Cat. No.: B12373190
M. Wt: 478.6 g/mol
InChI Key: KGLNMAUXXADENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Necrosis inhibitor 3 involves several steps, starting with the preparation of the core heteroaryl structure. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving automated synthesis and purification systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Necrosis inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Necrosis inhibitor 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of necrosis and necroptosis, and to develop new inhibitors with improved efficacy.

    Biology: Employed in cell biology research to investigate the pathways and molecular mechanisms involved in necrosis and necroptosis.

    Medicine: Explored as a potential therapeutic agent for diseases associated with necrosis, such as ischemic injuries, neurodegenerative diseases, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting necrosis and related pathways

Mechanism of Action

Necrosis inhibitor 3 exerts its effects by targeting key proteins involved in the necroptosis pathway. The primary molecular targets include:

Comparison with Similar Compounds

Necrosis inhibitor 3 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its high potency and specificity for inhibiting necroptosis. Its ability to target multiple key proteins in the necroptosis pathway makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

cyclohexyl 7-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate

InChI

InChI=1S/C25H26N4O4S/c30-22(15-6-7-15)28-24-27-19-9-8-16(13-21(19)34-24)17-12-20-23(26-14-17)32-11-10-29(20)25(31)33-18-4-2-1-3-5-18/h8-9,12-15,18H,1-7,10-11H2,(H,27,28,30)

InChI Key

KGLNMAUXXADENF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)N2CCOC3=C2C=C(C=N3)C4=CC5=C(C=C4)N=C(S5)NC(=O)C6CC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.